REACTION_CXSMILES
|
Cl[C:2]1C=C(C=CC=1)C(OO)=O.[CH3:12][O:13][C:14]1[N:19]=[C:18](SC)[N:17]=[C:16]([O:22][CH:23]([C:25]([O:27][CH3:28])=[O:26])[CH3:24])[CH:15]=1.[S:29]([O-:33])([O-])(=[O:31])=S.[Na+].[Na+].C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[CH3:12][O:13][C:14]1[N:19]=[C:18]([S:29]([CH3:2])(=[O:33])=[O:31])[N:17]=[C:16]([O:22][CH:23]([C:25]([O:27][CH3:28])=[O:26])[CH3:24])[CH:15]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
6-methoxy-4-{1-(methoxycarbonyl)ethoxy}-2-methylthiopyrimidine
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=NC(=N1)SC)OC(C)C(=O)OC
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
sodium thiosulfate
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=NC(=N1)S(=O)(=O)C)OC(C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |